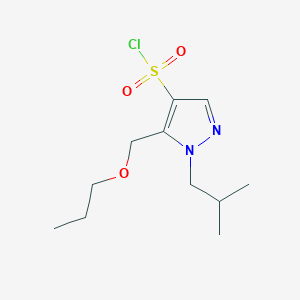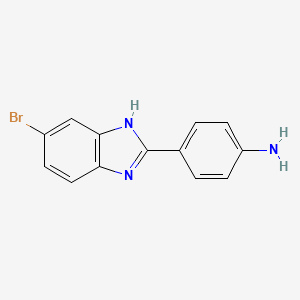
4-(5-bromo-1H-1,3-benzodiazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-bromo-1H-1,3-benzodiazol-2-yl)aniline is a chemical compound with the molecular formula C13H10BrN3 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
The compound 4-(5-bromo-1H-1,3-benzodiazol-2-yl)aniline, also known as 4-(6-Bromo-1H-benzo[d]imidazol-2-yl)aniline, has been found to interact with targets such as extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) . These targets play crucial roles in cell signaling pathways, influencing cell growth, differentiation, and survival.
Biochemical Pathways
The compound’s interaction with ERK2 and FGFR2 suggests that it may influence pathways related to cell growth and differentiation. ERK2 is part of the MAPK/ERK pathway, which is involved in cell division and differentiation. FGFR2 is involved in the fibroblast growth factor signaling pathway, which plays a role in tissue repair, tumor growth, and angiogenesis .
Pharmacokinetics
The compound’s solubility and molecular weight suggest that it may have good bioavailability
Result of Action
It may also have potential therapeutic effects, as compounds targeting ERK2 and FGFR2 have been studied for their potential in treating various diseases, including cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromo-1H-1,3-benzodiazol-2-yl)aniline typically involves the bromination of 1H-1,3-benzodiazole followed by a coupling reaction with aniline. One common method involves the following steps:
Bromination: 1H-1,3-benzodiazole is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce a bromine atom at the 5-position.
Coupling Reaction: The brominated benzimidazole is then reacted with aniline in the presence of a base, such as potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(5-bromo-1H-1,3-benzodiazol-2-yl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-(5-bromo-1H-1,3-benzodiazol-2-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound has a similar structure but contains a boron atom instead of a bromine atom.
Benzo[1,2-d4,5-d′]bis([1,2,3]thiadiazole): This compound has a similar benzimidazole core but with different substituents.
Uniqueness
4-(5-bromo-1H-1,3-benzodiazol-2-yl)aniline is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.
Properties
IUPAC Name |
4-(6-bromo-1H-benzimidazol-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3/c14-9-3-6-11-12(7-9)17-13(16-11)8-1-4-10(15)5-2-8/h1-7H,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIVSSVOAYGNSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
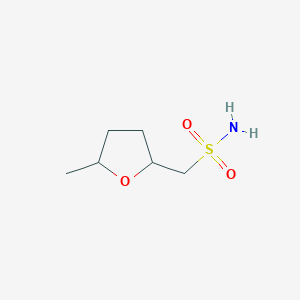

![1-((4-chlorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2920333.png)
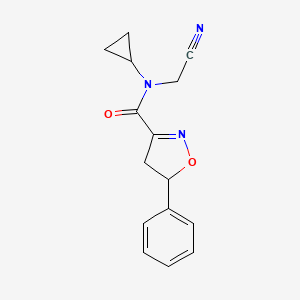
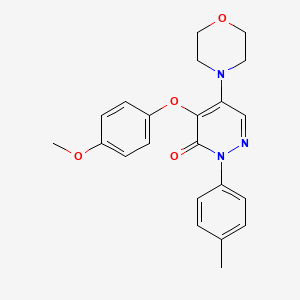
![(2E)-3-(3,4-dimethoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide](/img/structure/B2920337.png)
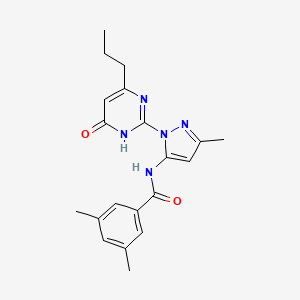
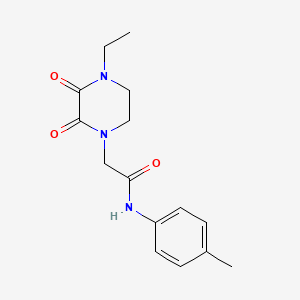
![[1-(3-Bromobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2920341.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2920343.png)
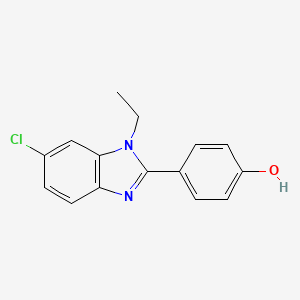
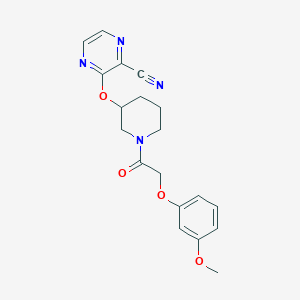
![(2R,3S)-2-Methyl-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride](/img/structure/B2920346.png)
